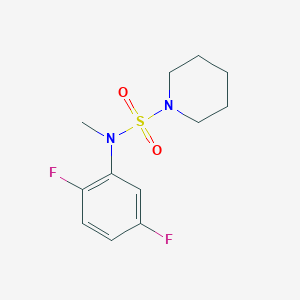
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. CPP is a cell-penetrating peptide that can be used to deliver various molecules, such as proteins and nucleic acids, into cells.
Mechanism of Action
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one has a unique mechanism of action that allows it to penetrate cell membranes. 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one is positively charged, and it interacts with negatively charged components on the cell membrane, such as proteoglycans and phospholipids. This interaction leads to the formation of a 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one-membrane complex, which allows 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one to enter the cell through endocytosis or direct translocation.
Biochemical and Physiological Effects:
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one has been shown to have minimal toxicity and immunogenicity, making it a safe research tool. 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one has also been shown to have high cell-penetrating efficiency, allowing for efficient delivery of molecules into cells. Additionally, 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one has been shown to have a broad range of cell types that it can penetrate, including primary and immortalized cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one in lab experiments include its high cell-penetrating efficiency, broad range of cell types that it can penetrate, and minimal toxicity and immunogenicity. However, there are also limitations to using 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one, such as the potential for off-target effects and the need for optimization of 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one concentration and delivery method for each specific application.
Future Directions
There are several future directions for 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one research. One direction is the development of 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-ones with improved cell-penetrating efficiency and specificity. Another direction is the optimization of 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one delivery methods, such as the use of nanoparticles or liposomes to enhance 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one delivery. Additionally, 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one can be used in combination with other research tools, such as CRISPR-Cas9, to enhance gene editing efficiency. Overall, 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one has the potential to be a valuable research tool for a wide range of applications, and further research in this area is warranted.
Synthesis Methods
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one can be synthesized using solid-phase peptide synthesis (SPPS) method. In this method, the peptide chain is assembled on a solid support resin, and each amino acid is added sequentially. Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one has been widely used as a research tool to deliver various molecules into cells. For example, 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one can be used to deliver proteins, such as enzymes and transcription factors, into cells to study their function. 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one can also be used to deliver nucleic acids, such as siRNA and plasmid DNA, into cells for gene therapy and gene editing applications.
properties
IUPAC Name |
4-(cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)11-12(16)14-7-8-15(11)13(17)10-5-3-4-6-10/h3-4,9-11H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUIIEJBRHUHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1C(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)





![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)